2-((4-Ethoxyphenyl)methylene)indane-1,3-dione
Description
2-((4-Ethoxyphenyl)methylene)indane-1,3-dione is a Knoevenagel condensation product derived from indane-1,3-dione and 4-ethoxybenzaldehyde. The compound features a conjugated α,β-unsaturated diketone system, where the 4-ethoxyphenyl group is introduced via the aldehyde component. This structure enhances its electron-accepting properties, making it useful in optoelectronics and as a precursor for bioactive molecules . The ethoxy group (-OCH₂CH₃) provides electron-donating effects, modulating solubility and intermolecular interactions compared to other derivatives .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHKQLAQQMARJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione typically involves the condensation of 4-ethoxybenzaldehyde with indane-1,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two aromatic rings . The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-((4-Ethoxyphenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Reactions
This compound is capable of undergoing various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate.
- Reduction : Reduction can yield alcohols through reagents such as sodium borohydride.
- Electrophilic Substitution : The ethoxy group or methylene bridge can be substituted with different functional groups.
Chemistry
In the field of chemistry, 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione serves as a crucial building block for synthesizing various organic compounds. Its structural features make it suitable for developing:
- Dyes : Used in creating colorants due to its ability to absorb light at specific wavelengths.
- Photoinitiators : Important in polymerization processes where light is used to initiate chemical reactions.
- Chromophores : Employed in non-linear optical applications, enhancing the performance of optical devices .
Biology
Research has indicated potential bioactivity associated with this compound. It is utilized in designing biologically active molecules that may exhibit:
- Antioxidant Properties : Potential applications in protecting cells from oxidative stress.
- Antimicrobial Activity : Investigated for its efficacy against various pathogens .
Medicine
In medicinal chemistry, 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione acts as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for therapeutic applications, including:
- Anti-inflammatory Agents : Compounds derived from it may help reduce inflammation.
- Anticancer Agents : Studies are ongoing to evaluate its effectiveness against cancer cell lines .
Industry
The compound also finds utility in industrial applications:
- Material Science : Used in developing materials for electronic devices and photopolymerization processes.
- Coatings and Adhesives : Its properties make it suitable for formulating high-performance coatings and adhesives .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione:
- Synthesis of Novel Antioxidants :
-
Development of Photoinitiators :
- Research focused on optimizing the formulation of photoinitiators based on this compound for enhanced efficiency in UV-curable coatings.
- Evaluation of Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, making it useful in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, its bioactivity is attributed to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticoagulant Derivatives
- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione (3c): Synthesized via condensation with 4-(methylsulfanyl)benzaldehyde, this derivative exhibited anticoagulant activity comparable to the drug anisindione, with a prothrombin time (PT) of 33.71 s vs. 36.0 s for anisindione . Key Difference: The ethoxy group in 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione may reduce thrombotic risks compared to sulfanyl derivatives due to its polar nature .
Heterocyclic Derivatives
- 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione: This derivative incorporates a pyrazole ring, introducing hydrogen-bonding and π-stacking capabilities. The pyrazole’s nitrogen atoms enable coordination with metal ions, a feature absent in the ethoxy derivative . Key Difference: The ethoxy group in 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione enhances solubility in polar solvents (e.g., ethanol), whereas pyrazole derivatives are more suited for hydrophobic environments .
Triazole Derivatives
- 2-[4-(3-Chlorophenyl)-2,4-dihydro-3-phenyl-1,2,4-triazol-5-ylidene]indane-1,3-dione (3f) :
This triazole-linked derivative showed moderate antifungal activity (62% yield) against C. albicans . The chloro group (-Cl) is electron-withdrawing, increasing electrophilicity at the methylene position compared to the ethoxy group’s electron-donating effects.
Nitro and Fluoro Derivatives
- 2-((4-(4'-Nitrobenzyloxy)phenyl)methylene)indane-1,3-dione: The nitro group (-NO₂) strongly withdraws electrons, increasing reactivity in nucleophilic additions. This derivative’s molecular weight (385.37 g/mol) is higher than the ethoxy analog (C₁₈H₁₄O₃, MW 278.30), impacting pharmacokinetics .
- 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione: Fluorine atoms enhance metabolic stability and bioavailability. The difluorophenyl group increases acidity (predicted pKa = 0.93) compared to the ethoxy derivative’s neutral pH compatibility .
Structural and Functional Analysis (Table)
Biological Activity
2-((4-Ethoxyphenyl)methylene)indane-1,3-dione is a derivative of indan-1,3-dione, a compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione typically involves the condensation of 4-ethoxybenzaldehyde with indan-1,3-dione. The structural features of this compound allow for significant interactions with biological targets due to its conjugated system.
Anticancer Activity
Research indicates that derivatives of indan-1,3-dione exhibit notable anticancer properties . For instance, studies have shown that various arylidene-indan-1,3-dione derivatives possess antiproliferative activities against different cancer cell lines. In a study evaluating multiple derivatives, it was found that some compounds exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione | MCF-7 (breast cancer) | 12.5 |
| 2-Arylidene-indan-1,3-dione Derivative | HeLa (cervical cancer) | 9.8 |
| 2-Arylidene-indan-1,3-dione Derivative | A549 (lung cancer) | 15.0 |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory activity , showing promising results in reducing inflammation markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .
Antimicrobial Activity
The antimicrobial properties of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione have also been investigated. It has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics in some cases .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
The biological activity of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death through the activation of caspases.
- Inhibition of Angiogenesis : Reduces vascular endothelial growth factor (VEGF) levels.
Case Studies
A notable case study involved the treatment of MCF-7 breast cancer cells with 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione. The results showed a significant reduction in cell viability and an increase in apoptosis markers after 48 hours of exposure. This suggests that the compound could be further explored for therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
